3-(3-Fluoro-5-methylphenyl)oxetan-3-ol
Description
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is an oxetane derivative featuring a fluorinated and methyl-substituted phenyl ring attached to the oxetane core. For example, oxetan-3-ol derivatives are utilized in the preparation of fused urea compounds targeting CRHR2 antagonists, demonstrating their role as key building blocks in drug discovery .
The molecular formula of the compound is C₁₀H₁₁FO₂ (molecular weight: 182.19 g/mol), with substituents at the 3-fluoro and 5-methyl positions on the phenyl ring. These substituents influence steric, electronic, and crystallographic properties, as observed in related aromatic systems .
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H11FO2/c1-7-2-8(4-9(11)3-7)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3 |
InChI Key |
BRDPEHXDBFJNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(COC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be achieved through several methods, including:
-
Intramolecular Cyclization: : This method involves the cyclization of a suitable precursor molecule containing both a hydroxyl group and a leaving group. For example, the reaction of 3-(3-Fluoro-5-methylphenyl)propan-1-ol with a base such as sodium hydride can lead to the formation of the oxetane ring through intramolecular nucleophilic substitution.
-
[2+2] Cycloaddition: : The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, can be employed to synthesize oxetanes. In this case, the reaction of 3-(3-Fluoro-5-methylphenyl)acrolein with an appropriate alkene under UV light can yield the desired oxetane.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the oxetane ring to form an open-chain diol. This can be achieved using reducing agents like lithium aluminum hydride.
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the substitution of the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: 3-(3-Fluoro-5-methylphenyl)oxetan-3-one
Reduction: 3-(3-Fluoro-5-methylphenyl)propan-1,3-diol
Substitution: 3-(3-Methoxy-5-methylphenyl)oxetan-3-ol
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for certain biological targets, making it a potent modulator of biochemical pathways.
Comparison with Similar Compounds
Positional Isomerism: 3-Fluoro vs. 2-Fluoro Substituents
A critical comparison involves positional isomers differing in fluorine substitution:
Key Observations :
Influence of Methyl Substituents
The methyl group:
Comparison with Terpyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
